

## discovery and history of PTHrP analogs

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Compound of Interest

(Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)

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An In-depth Technical Guide to the Discovery and History of PTHrP Analogs

#### Introduction

Parathyroid hormone-related protein (PTHrP) was first identified as the causative agent of humoral hypercalcemia of malignancy (HHM), a condition marked by excessive bone resorption.[1] Encoded by the PTHLH gene, PTHrP undergoes post-translational modification to generate several bioactive peptide fragments, including an N-terminal, mid-region, and C-terminal peptide.[2] The N-terminal region of PTHrP shares significant homology with parathyroid hormone (PTH), particularly in the first 13 amino acids, allowing both peptides to bind to and activate the same G protein-coupled receptor, the PTH/PTHrP type 1 receptor (PTH1R).[2][3]

While continuous exposure to PTH or PTHrP leads to bone resorption, intermittent administration has a net anabolic effect, stimulating bone formation more than resorption.[4][5] This "anabolic window" was first leveraged with the development of teriparatide (PTH 1-34), the first approved anabolic agent for osteoporosis.[6] The parallel discovery that intermittent PTHrP administration could also increase bone mass in rodents and humans paved the way for the development of PTHrP analogs as novel therapeutics for osteoporosis and other bone disorders.[1] This guide provides a detailed overview of the history, discovery, and development of these analogs, focusing on the underlying science, key experimental methodologies, and quantitative data that have driven the field.



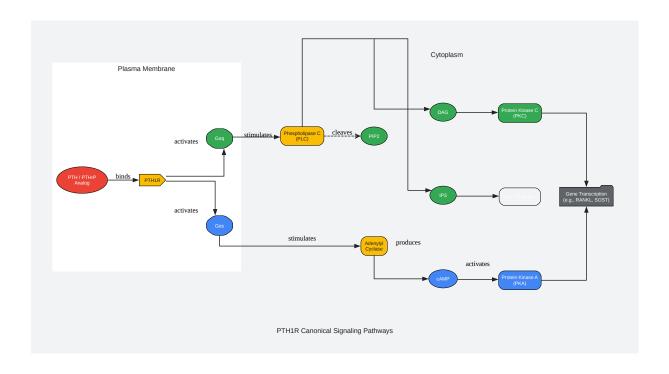
# The PTH/PTHrP Receptor (PTH1R) and Signaling Pathways

The biological effects of N-terminal PTH and PTHrP are mediated through the PTH1R, a class B G protein-coupled receptor.[7] Ligand binding to PTH1R initiates conformational changes that trigger downstream signaling cascades primarily through two G protein pathways:

- Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key mediator of the anabolic effects of PTH/PTHrP on bone.[8]
- Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves
  phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
  diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates
  Protein Kinase C (PKC).[7][9]

These pathways ultimately regulate the expression of genes involved in bone remodeling, such as RANKL, which promotes bone resorption, and factors that stimulate osteoblast proliferation and differentiation.[10]





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Caption: PTH1R Canonical Signaling Pathways.

## The Discovery of Receptor Conformation Selectivity

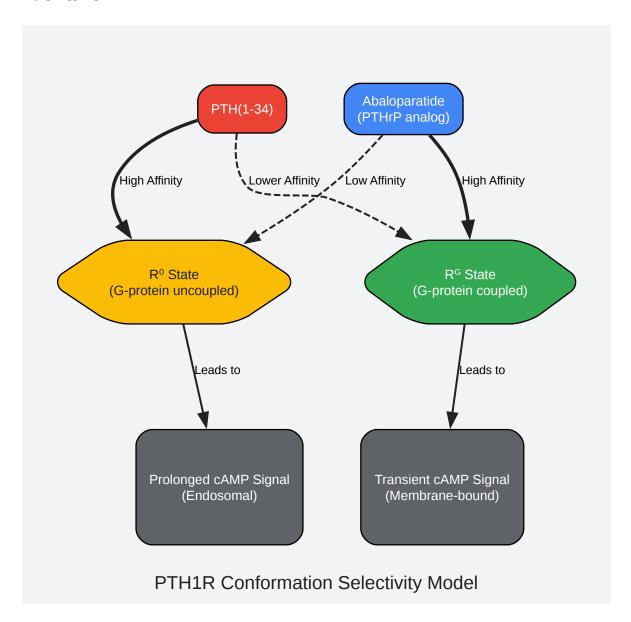
A pivotal breakthrough in the development of PTHrP analogs was the discovery that the PTH1R can exist in at least two distinct high-affinity conformations, termed R<sup>o</sup> and R<sup>G</sup>.[3][11] [12]

R<sup>o</sup> (G protein-uncoupled state): This conformation is stable in the presence of GTPγS.
 Ligands that bind preferentially to the R<sup>o</sup> state, such as PTH(1-34), tend to induce a
 prolonged and sustained cAMP signaling response.[12][13] This prolonged signaling is
 associated with receptor endocytosis and continued signal generation from within the
 endosome.[8]



• R<sup>G</sup> (G protein-coupled state): This conformation is sensitive to GTPyS. Ligands that are selective for the R<sup>G</sup> state, including native PTHrP, induce a more rapid and transient cAMP response, primarily at the plasma membrane.[6][11]

This concept of "biased agonism" suggested that an analog designed to selectively target the R<sup>G</sup> conformation could produce a more transient signal. In the context of bone metabolism, a transient anabolic signal is hypothesized to be more beneficial, stimulating bone formation with less of the associated bone resorption and hypercalcemia that can result from sustained signaling.[11][14]



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Caption: PTH1R Conformation Selectivity Model.

## Key PTHrP Analogs and Their Development Synthetic PTHrP(1-36)

Early clinical trials investigated synthetic human PTHrP(1-36) administered via daily subcutaneous injections. These studies demonstrated that, like teriparatide, intermittent PTHrP(1-36) could increase bone mineral density (BMD) in postmenopausal women, confirming its anabolic potential.[1]

#### **Abaloparatide (BA058)**

Abaloparatide is a synthetic 34-amino-acid peptide analog of PTHrP. It was specifically engineered to be more selective for the R<sup>G</sup> receptor conformation.[6][11] This selectivity results in a more transient downstream signal, which is believed to maximize the anabolic effect on bone while minimizing hypercalcemia.[6] The Phase 3 ACTIVE trial demonstrated that abaloparatide significantly reduced the risk of new vertebral fractures by 86% compared to placebo and led to greater increases in BMD at all measured sites compared to both placebo and teriparatide.[6] Based on these results, abaloparatide was approved by the FDA in 2017 for the treatment of postmenopausal women with osteoporosis at high risk for fracture.[6]

### **Hybrid and Long-Acting Analogs**

Further research has focused on creating hybrid peptides combining sequences from PTH and PTHrP to optimize receptor binding and signaling duration. One strategy involved combining the N-terminal portion of PTH, modified to enhance activity, with the C-terminal portion of PTHrP, which binds with high affinity to the extracellular domain of PTH1R.[15][16] This work led to the identification of M-PTH(1-14)/PTHrP(15-36) as a potent analog with a prolonged calcemic action in vivo.[15][17] Subsequent modifications to improve solubility resulted in a long-acting PTH (LA-PTH) analog, which holds promise as a potential treatment for hypoparathyroidism.[16]

### **Quantitative Data on Key Analogs**

The development of PTHrP analogs has been guided by quantitative assessment of their receptor binding affinity and functional potency. The tables below summarize key data from comparative studies.



Table 1: PTH1R Binding Affinities of PTH and PTHrP Analogs

Ligand	Receptor Conformation	Tracer Radioligand	Apparent Affinity (Ki)	Reference
PTH(1-34)	Rº	<sup>125</sup> I-PTH(1-34)	1.1 nM	[11]
R <sup>G</sup>	<sup>125</sup> I-M-PTH(1-15)	~1.0 nM	[11]	
PTHrP(1-36)	R <sup>o</sup>	<sup>125</sup> I-PTH(1-34)	9.0 nM	[11]
$R^G$	<sup>125</sup> I-M-PTH(1-15)	~1.0 nM	[11]	
Abaloparatide	R <sup>o</sup>	<sup>125</sup> I-PTH(1-34)	89.0 nM	[11]
R <sup>G</sup>	<sup>125</sup> I-M-PTH(1-15)	~1.0 nM	[11]	
LA-PTH	R <sup>o</sup>	<sup>125</sup> I-PTH(1-34)	0.23 nM	[11]
R <sup>G</sup>	<sup>125</sup> I-M-PTH(1-15)	~1.0 nM	[11]	
Data are derived				<del>_</del>
from competitive				
binding assays				
usina				

using

membranes from

COS-7 cells

expressing

human PTH1R.

Ki values are

approximated

from published

graphs and text.

Table 2: Functional Potency (cAMP Production) of PTH and PTHrP Analogs



Ligand	pEC50	EC50	Emax (Luminescenc e counts x 10 <sup>-3</sup> )	Reference
PTH(1-34)	9.36 ± 0.09	0.44 nM	286 ± 18	[11]
PTHrP(1-36)	9.34 ± 0.09	0.46 nM	309 ± 24	[11]
Abaloparatide	10.1 ± 0.1	0.087 nM	314 ± 19	[11]
LA-PTH	9.68 ± 0.11	0.21 nM	274 ± 12	[11]

Assays were

performed in GP-

2.3 (HEK293)

cells stably

expressing

hPTH1R and a

GloSensor cAMP

reporter. pEC50

is the negative

logarithm of the

half-maximal

effective

concentration.

## **Detailed Experimental Protocols Receptor Binding Assays**

Competitive receptor binding assays are used to determine the affinity of an analog for the PTH1R. These assays measure the ability of an unlabeled ligand (the analog) to compete with a radiolabeled ligand for binding to the receptor.

#### Methodology:

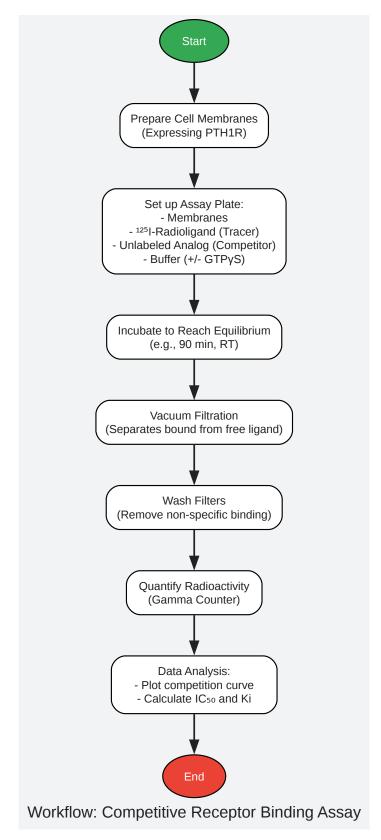
 Membrane Preparation: Cells (e.g., COS-7 or HEK293) stably expressing the human PTH1R are cultured and harvested. The cells are lysed, and the membrane fraction containing the



receptor is isolated by centrifugation.[3]

- Assay Setup: The assay is performed in multi-well plates. Each well contains:
  - Cell membranes (a source of PTH1R).
  - A constant concentration of a radiolabeled tracer (e.g., <sup>125</sup>I-PTH(1-34) for R<sup>0</sup> assays or <sup>125</sup>I-M-PTH(1-15) for R<sup>G</sup> assays).[11]
  - Increasing concentrations of the unlabeled competitor analog.
  - For R<sup>0</sup> assays, GTPyS (10 μM) is added to uncouple G proteins from the receptor.[3][11]
- Incubation: The plates are incubated (e.g., 90 minutes at room temperature) to allow the binding reaction to reach equilibrium.[15]
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filter plates, which trap the cell membranes and the bound ligand.[15][18]
- Quantification: The filters are washed to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a gamma counter.[15]
- Data Analysis: The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor. A competition curve is generated, and the IC<sub>50</sub> (the concentration of analog that inhibits 50% of specific binding) is calculated. The IC<sub>50</sub> value is then converted to an inhibition constant (Ki) to reflect the binding affinity.[18]





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Caption: Workflow: Competitive Receptor Binding Assay.



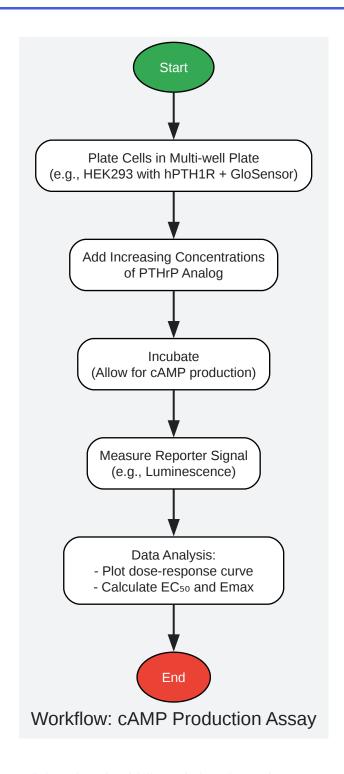
### **Adenylyl Cyclase Activation Assays**

These functional assays measure the ability of a PTHrP analog to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC<sub>50</sub>) and efficacy (Emax).

#### Methodology:

- Cell Culture: HEK293 cells stably expressing both the hPTH1R and a cAMP reporter system (e.g., GloSensor, a luciferase-based biosensor) are plated in multi-well plates.[11][15]
- Ligand Addition: Cells are treated with increasing concentrations of the PTHrP analog.
- Incubation: The cells are incubated for a specific period (e.g., 15-30 minutes) to allow for cAMP production.
- Signal Detection: The reporter signal (e.g., luminescence) is measured using a plate reader. The intensity of the signal is directly proportional to the intracellular cAMP concentration.
- Data Analysis: The signal intensity is plotted against the log of the analog concentration to generate a dose-response curve. From this curve, the EC<sub>50</sub> (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[11]





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Caption: Workflow: cAMP Production Assay.

## In Vivo Studies for Calcemic Response

Animal models, typically rats or mice, are essential for evaluating the in vivo effects of PTHrP analogs on calcium homeostasis.



#### Methodology:

- Animal Model: Normal or thyroparathyroidectomized (TPTX) rats are often used. TPTX rats
  provide a model of hypoparathyroidism with a stable, low baseline of serum calcium.[17]
- Analog Administration: The PTHrP analog is administered, typically via a single intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.[15][17] A vehicle control group is always included.
- Blood Sampling: Blood samples are collected at multiple time points after injection (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[17]
- Calcium Measurement: The concentration of ionized calcium in the blood or total calcium in the serum is measured.[15][17]
- Data Analysis: The change in blood/serum calcium from baseline is plotted over time for each dose group. This allows for the assessment of the magnitude and duration of the calcemic response induced by the analog.

### **Conclusion and Future Directions**

The journey of PTHrP analog discovery has evolved from identifying a factor in malignancy to developing sophisticated, receptor-selective therapeutics for osteoporosis. The elucidation of the PTH1R's conformational states (R° and R°) was a critical inflection point, enabling the rational design of biased agonists like abaloparatide that optimize the desired anabolic effects while potentially mitigating side effects. Current and future research continues to build on this foundation, exploring novel modifications such as lipidation to create long-acting analogs for conditions like hypoparathyroidism, and investigating alternative delivery methods to improve patient compliance and therapeutic outcomes.[19][20] The history of PTHrP analogs serves as a powerful example of how a deep understanding of receptor pharmacology can translate into significant clinical advancements.

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